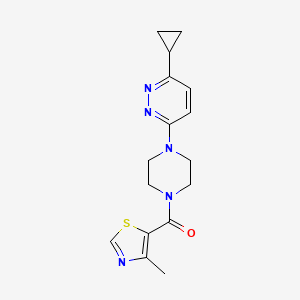

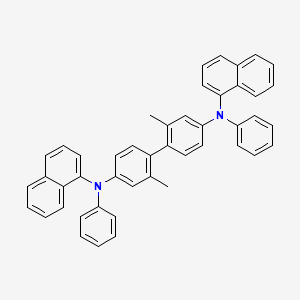

![molecular formula C22H22N2O5 B2818419 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide CAS No. 1207062-16-5](/img/structure/B2818419.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Potassium Channel Activity

- Bioisosteric Replacement Studies: N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide, identified through bioisosteric replacement studies, demonstrated significant KCNQ2 opener activity, useful in electrophysiology studies and reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

Synthesis and Characterization for Chiral Stationary Phases

- Chiral Stationary Phase Synthesis: Enantiopure acrylamide derivatives were synthesized and utilized to create new chiral stationary phases (CSPs) for chromatography. These CSPs showed improved chromatographic performance and enantioselectivity for some amino acids (Tian et al., 2010).

Structure-Activity Relationship in Potassium Channel Openers

- Structure-Activity Relationship (SAR): SAR studies of acrylamides including (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide revealed the pharmacophore includes the (S) absolute configuration at the (1-phenyl)ethyl moiety and the alpha,beta-unsaturated acrylamide functionality (Wu et al., 2004).

Synthesis for Biological Activity Studies

- Biological Activity of Derivatives: The synthesis of a related compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrated significant inhibition on the proliferation of cancer cell lines (Lu et al., 2017).

Antimicrobial Activity Studies

- Antimicrobial Properties: Novel benzoxazole derivatives containing (E)-3-(benzo[d][1,3]dioxol-5-yl) structures showed broad-spectrum antimicrobial activity against Candida species and various bacteria (Temiz‐Arpacı et al., 2005).

Antioxidant and Anti-Aggregation Properties

- Antioxidant and Anti-Aggregation: Compounds derived from (E)-N-benzyl-N-[2-(benzylamino)-2-oxoethyl]-3-(aryl)acrylamides displayed potent antioxidant properties and strong Aβ1-40 self-aggregation inhibition, highlighting their potential in Alzheimer's disease research (Benchekroun et al., 2019).

Applications in Polymer Synthesis

- Polymer Synthesis: Oxazoline functionalized vinyl monomers, including N-[4-(4′,5′-dihydrooxazol-2-yl)phenyl]acrylamide, were synthesized and polymerized, offering possibilities for further modification in cationic ring opening polymerization processes (Fischer & Ritter, 2000).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-21(8-4-16-3-7-19-20(13-16)29-15-28-19)23-18-5-1-17(2-6-18)14-22(26)24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,25)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXIBVNGQJIHOA-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2818340.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)

![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)